molecular formula C49H91N3NaO24P4S+ B6596209 sodium;[(2R)-2-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-3-[[(2S,3S,5R,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxypropyl] (Z)-octadec-9-enoate CAS No. 799812-70-7

sodium;[(2R)-2-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-3-[[(2S,3S,5R,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxypropyl] (Z)-octadec-9-enoate

Cat. No.: B6596209
CAS No.: 799812-70-7
M. Wt: 1285.2 g/mol
InChI Key: XWAKLYTXDCWHKC-SCKFUUONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a structurally complex molecule integrating multiple functional domains:

  • Biotin moiety: Derived from the (3aS,4S,6aR)-2-oxohexahydrothieno[3,4-d]imidazol-4-yl group, a hallmark of biotin (vitamin B7), which is critical for carboxylase enzyme binding and cellular uptake via sodium-dependent multivitamin transporters (SMVT) .
  • Lipophilic chains: A dodecanoyloxy (C12) group and (Z)-octadec-9-enoate (oleate) tail, suggesting membrane-targeting or lipid-anchoring properties.
  • Sodium counterion: Enhances aqueous solubility, a common feature in bioactive salts.

Properties

IUPAC Name

sodium;[(2R)-2-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-3-[[(2S,3S,5R,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxypropyl] (Z)-octadec-9-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H91N3O24P4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-23-30-40(54)70-33-36(34-71-80(68,69)76-45-43(56)46(73-77(59,60)61)48(75-79(65,66)67)47(44(45)57)74-78(62,63)64)72-41(55)31-24-21-18-15-13-16-19-22-27-32-50-39(53)29-26-25-28-38-42-37(35-81-38)51-49(58)52-42;/h9-10,36-38,42-48,56-57H,2-8,11-35H2,1H3,(H,50,53)(H,68,69)(H2,51,52,58)(H2,59,60,61)(H2,62,63,64)(H2,65,66,67);/q;+1/b10-9-;/t36-,37+,38+,42+,43+,44+,45?,46-,47+,48?;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAKLYTXDCWHKC-SCKFUUONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)CCCCCCCCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)CCCCCCCCCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H91N3NaO24P4S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1285.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1. Tanimoto Similarity Scores for Selected Compounds

Compound Name / ID Tanimoto Score Key Structural Differences
6-(5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoic acid (CAS 72040-64-3) 0.79 Shorter acyl chain (C6 vs. C12), absence of phosphorylated cyclohexyl and oleate groups.
Biotin (vitamin B7) 0.65 Lacks lipid tails and phosphate groups; simpler pentanoic acid-biotin structure.
4-Nitrophenyl 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate 0.72 Nitrophenyl ester replaces lipid and phosphate moieties.
Aglaithioduline (HDAC inhibitor analog) 0.70 Shared biotin-like domain but includes hydroxamate for enzyme inhibition.

Molecular and Physicochemical Properties

Table 2. Property Comparison

Property Target Compound Biotin CAS 72040-64-3
Molecular Weight (g/mol) ~1200 (estimated) 244.31 357.47
logP (Lipophilicity) ~3.5 (predicted) 0.67 1.98
Hydrogen Bond Donors 10+ (phosphate/biotin groups) 4 5
Hydrogen Bond Acceptors 20+ (phosphate/biotin) 4 7
Solubility High (sodium salt) Moderate (carboxylic acid) Low (free acid)

Key observations :

  • The target compound’s high molecular weight and phosphorylated groups distinguish it from simpler biotin derivatives, likely reducing membrane permeability but enhancing protein-binding avidity.
  • Lipid tails confer amphiphilic behavior, contrasting with purely polar analogs like biotin.

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